molecular formula C11H13NO3S B088787 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 13130-43-3

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B088787
CAS RN: 13130-43-3
M. Wt: 239.29 g/mol
InChI Key: YQJPHNLITLRBAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiophene derivatives often involves multi-step chemical processes, including selective reductions, acetylations, and carboxylations. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into its acetylamino derivative through acetylation reactions, demonstrating a typical pathway for introducing acetylamino functional groups into the benzothiophene core (Narayana et al., 2006). These synthetic routes are crucial for generating a variety of benzothiophene derivatives with potential biological activity.

Molecular Structure Analysis

X-ray diffraction methods have been employed to characterize the molecular structure of benzothiophene derivatives, providing insight into their crystalline forms and molecular geometries. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a closely related compound, has been determined, showcasing the typical intramolecular and intermolecular hydrogen bonding patterns that stabilize the molecular conformation (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

  • Research Context : 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has been a subject of interest in synthesizing compounds with potential antimicrobial and anti-inflammatory properties. For instance, it has been converted into various derivatives like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which upon further treatment and reactions yield compounds showing promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).

Synthesis of Thienopyrimidine

  • Study Insights : Research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has led to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives. These findings highlight the chemical versatility of the compound in synthesizing structurally diverse molecules (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Chemoselective Synthesis

  • Methodology and Outcome : The compound has been used in chemoselective synthesis processes. A study demonstrated the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from related compounds, employing specific reagents and conditions, underscoring its utility in precise synthetic pathways (Jayaraman, Sridharan, & Nagappan, 2010).

Synthesis of Azomethine Derivatives

  • Pharmacological Potential : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized, showing potential cytostatic, antitubercular, and anti-inflammatory activities. This indicates the compound's role in developing biologically active substances with significant pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Crystal Structure Analysis

  • Structural Insights : The crystal structure of related compounds, like 1-benzothiophene-2-carboxylic acid, has been determined, providing insights into the molecular arrangement and interactions. This research contributes to understanding the structural aspects of compounds within this chemical class (Dugarte-Dugarte et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJPHNLITLRBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337247
Record name 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS RN

13130-43-3
Record name 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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